molecular formula C14H14N2O2 B1327998 2-[(4-Ethylphenyl)amino]nicotinic acid CAS No. 55285-32-0

2-[(4-Ethylphenyl)amino]nicotinic acid

Cat. No. B1327998
CAS RN: 55285-32-0
M. Wt: 242.27 g/mol
InChI Key: IWDDQRJUPZROSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-[(4-Ethylphenyl)amino]nicotinic acid” involves the reaction of 2-aminonicotinic acid with 5-methoxysalicylaldehyde . The synthesized compound was characterized using FT-IR, 1 H-NMR, 13 C-NMR, and GC–MS techniques .


Molecular Structure Analysis

The crystal structure of “2-[(4-Ethylphenyl)amino]nicotinic acid” was determined . It was observed that alkylation of the phenyl ring with an ethyl group disrupts the planar conformation of the molecule by steric repulsion, resulting in the formation of an acid-pyridine heterosynthon in the crystal .

Scientific Research Applications

Crystal Structure and Crystallization

2-[(4-Ethylphenyl)amino]nicotinic acid (2EPNA) has been studied for its crystal structure and crystallization tendencies. Alkylation with an ethyl group disrupts the planar conformation of the molecule, resulting in the formation of an acid-pyridine heterosynthon. This compound forms a stable amorphous phase upon melt quenching and does not crystallize easily on reheating. The acid-pyridine hydrogen bonding in the amorphous state is believed to contribute to its glass-forming ability (Kalra, Zhang, Parkin, & Li, 2017).

Receptor Interactions

Nicotinic acid and derivatives, including 2-[(4-Ethylphenyl)amino]nicotinic acid, interact with specific receptors such as PUMA-G and HM74 in the human body. These receptors are involved in lipid metabolism and can affect processes like lipolysis in adipose tissue and cholesterol levels (Tunaru et al., 2003).

Industrial Production and Environmental Impact

The industrial production of nicotinic acid, a related compound, has environmental implications due to the production of greenhouse gases. New technologies for its production are necessary to meet the demands of green chemistry and reduce environmental burden (Lisicki, Nowak, & Orlińska, 2022).

Polymorphism in Organic Systems

The study of polymorphism in organic systems, including 2-[(4-Ethylphenyl)amino]nicotinic acid, reveals interesting behaviors in crystal structures. Different polymorphs show unique directionalities in their hydrogen-bonding chains, contributing to our understanding of molecular interactions in solid forms (Long, Parkin, Siegler, Brock, Cammers, & Li, 2008).

Pharmacological Effects and Molecular Targets

The interaction of nicotinic acid and its derivatives with receptors like HM74 and HM74A contributes to their pharmacological effects, including lipid regulation. These interactions facilitate the discovery of new drugs for treating conditions like dyslipidemia (Wise et al., 2003).

Safety And Hazards

The safety data sheet for a related compound, Methyl 4-aminobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-ethylanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-10-5-7-11(8-6-10)16-13-12(14(17)18)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDDQRJUPZROSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649737
Record name 2-(4-Ethylanilino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Ethylphenyl)amino]nicotinic acid

CAS RN

55285-32-0
Record name 2-(4-Ethylanilino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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